molecular formula C9H11N3 B2888477 1-Propyl-1H-1,2,3-benzotriazole CAS No. 16584-02-4

1-Propyl-1H-1,2,3-benzotriazole

Cat. No. B2888477
CAS RN: 16584-02-4
M. Wt: 161.208
InChI Key: KMHKYOIGRHFJBP-UHFFFAOYSA-N
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Description

1-Propyl-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,2,3-benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitro-1H-imidazole . The reaction is carried out in the presence of powdered anhydrous K2CO3 and a catalytic amount of KI in dry DMF .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzotriazole ring attached to a propyl group . The benzotriazole ring is a fused ring system that includes a benzene ring and a 1,2,3-triazole ring .


Chemical Reactions Analysis

Benzotriazole, the parent compound of this compound, is known to undergo various chemical reactions. For instance, it can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes .


Physical And Chemical Properties Analysis

Benzotriazole, the parent compound of this compound, is a white solid with a melting point of 100°C, a boiling point of 350°C, and a density of 1.36 g/mL . It is soluble in water .

Mechanism of Action

While the specific mechanism of action for 1-Propyl-1H-1,2,3-benzotriazole is not mentioned in the search results, benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems . This is due to the combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors .

Safety and Hazards

Benzotriazole is considered highly flammable and harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, the respiratory system, and skin . Heating may cause an explosion .

Future Directions

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . They have also found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . Therefore, the future research directions for 1-Propyl-1H-1,2,3-benzotriazole could involve exploring its potential applications in these areas.

properties

IUPAC Name

1-propylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHKYOIGRHFJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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